![molecular formula C28H19N5S2 B2436944 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile CAS No. 1335150-09-8](/img/structure/B2436944.png)
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile” is a chemical compound with the molecular formula C28H19N5S2 . It is a conducting polymer that can be used as a donor molecule and is majorly used in the development of organic electronics .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a benzothiadiazole ring, and a malononitrile group . The presence of these groups contributes to its properties and potential applications.Applications De Recherche Scientifique
Photovoltaic Applications
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile has been explored extensively in the domain of organic photovoltaics. Its application in vacuum-deposited tandem organic photovoltaic cells (TOPVs) alongside other complementary absorbing donors has been reported. This combination allows for enhanced absorption in both the visible and near-infrared spectra, leading to improved power conversion efficiency and higher fill factors in solar cells. Notably, the introduction of this compound helps in increasing the short-circuit current density and maintaining the open-circuit voltage even with thicker active layers (Shim et al., 2015).
Fluorescent Probes in Cell Imaging
This compound has also been utilized in the development of fluorescent probes for cellular imaging. Specifically, it has been incorporated into benzothiazole derivative fluorescent probes, showcasing a 'turn on' feature for hypochlorite in living cells. These probes have demonstrated high sensitivity, fast response time, and high selectivity, making them valuable for visualizing trace amounts of exogenous hypochlorite in cells like HeLa and Raw 264.7 cells (Wang et al., 2021).
Organic Solar Cell Efficiency Enhancement
In another application, this compound has been used in ternary organic photovoltaic (OPV) devices as a donor. It is codeposited with fullerenes in the active layer, significantly enhancing the efficiency of organic solar cells. The presence of this compound broadens the absorption spectrum and contributes to higher hole mobility in the ternary layer, resulting in a substantial increase in power conversion efficiency compared to binary organic photovoltaics (Shim et al., 2016).
Electrochromic and Photovoltaic Properties
This compound has also been a focus in the synthesis of various conjugated polymers, exploring its electrochromic and photovoltaic properties. These studies involve understanding how its incorporation affects the electronic and optical properties of the resulting polymers, potentially influencing their application in solar cells and other electronic devices (Karakus et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound is a conducting polymer that can be used as a donor molecule .
Mode of Action
It is known to be used in the development of organic electronics , suggesting that it may interact with its targets by donating electrons or facilitating charge transport.
Biochemical Pathways
Given its role in organic electronics , it may be involved in pathways related to electron transport or energy transfer.
Result of Action
It is known to be used in the development of organic electronics , suggesting that it may influence the electrical properties of cells or tissues.
Action Environment
Given its use in organic electronics , it may be sensitive to factors such as temperature, humidity, and light exposure.
Propriétés
IUPAC Name |
2-[[4-[5-(4-methyl-N-(4-methylphenyl)anilino)thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N5S2/c1-18-3-8-22(9-4-18)33(23-10-5-19(2)6-11-23)26-14-13-25(34-26)24-12-7-21(15-20(16-29)17-30)27-28(24)32-35-31-27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJCBXQJAANTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile | |
CAS RN |
1335150-09-8 |
Source


|
| Record name | 1335150-09-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

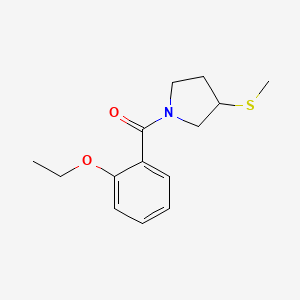

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)
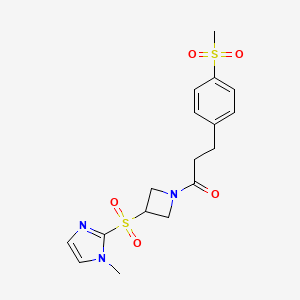
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)
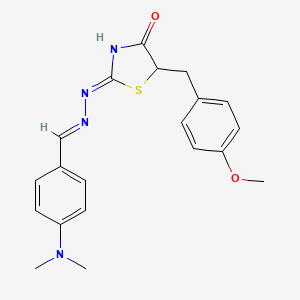
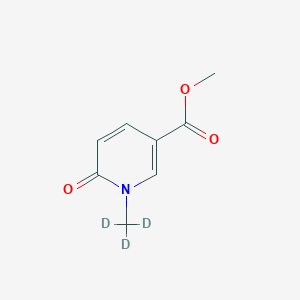
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2436874.png)
![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)
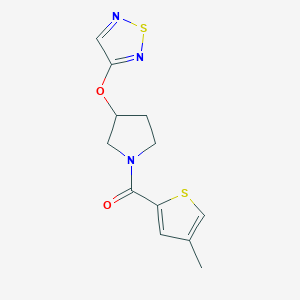
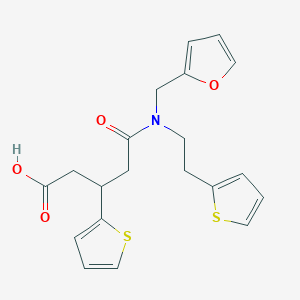
![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)
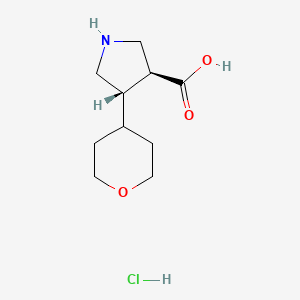
![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)